REACTION_SMILES
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[CH2:1]([O:2][CH:3]([CH3:4])[O:6][c:7]1[c:8]([CH3:18])[c:9]([CH3:17])[c:10]2[c:11]([c:15]1[CH3:16])[S:12][CH2:13][O:14]2)[CH3:5].[CH2:25]([Cl:26])[Cl:27].[OH:19][C:20]([C:21](=[O:22])[OH:23])=[O:24]>>[OH:6][c:7]1[c:8]([CH3:18])[c:9]([CH3:17])[c:10]2[c:11]([c:15]1[CH3:16])[S:12][CH2:13][O:14]2
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Name
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CCOC(C)Oc1c(C)c(C)c2c(c1C)SCO2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)Oc1c(C)c(C)c2c(c1C)SCO2
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(=O)O
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Name
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Type
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product
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Smiles
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Cc1c(C)c2c(c(C)c1O)SCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |